Cis-3,4-Difluoropiperidine is a fluorinated piperidine derivative characterized by the presence of two fluorine atoms at the 3 and 4 positions of the piperidine ring. Its molecular formula is with a molecular weight of approximately 121.13 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties that influence biological activity.
Cis-3,4-Difluoropiperidine is classified under piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The specific configuration of the fluorine substituents imparts distinct conformational and electronic properties, making it a subject of interest in chemical research and drug development .
The synthesis of cis-3,4-Difluoropiperidine typically employs a dearomatization-hydrogenation process involving fluoropyridine precursors. This one-pot reaction is catalyzed by rhodium and allows for the formation of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. The scalability of this method suggests its potential for industrial applications, particularly in the pharmaceutical sector where fluorinated compounds are valuable.
Another common synthetic route includes the fluorination of piperidine derivatives, often utilizing fluorinating agents such as diethylaminosulfur trifluoride. This method may involve multiple steps to achieve the desired product while ensuring purity and yield .
Cis-3,4-Difluoropiperidine has a distinct molecular structure characterized by:
The spatial arrangement of the fluorine atoms contributes to the compound's rigidity and stability, influencing its reactivity and interactions with biological targets .
Cis-3,4-Difluoropiperidine can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential to serve as a precursor for more complex molecules.
The mechanism of action for cis-3,4-Difluoropiperidine involves its interaction with biological targets within organisms. The presence of fluorine atoms can enhance binding affinity and specificity for certain enzymes or receptors, modulating their activity. This interaction is critical in pharmacological applications, where altering biological pathways can lead to therapeutic effects .
Cis-3,4-Difluoropiperidine exhibits several notable physical and chemical properties:
These properties are essential for understanding the compound's behavior under various conditions, influencing its handling and application in laboratory settings .
Cis-3,4-Difluoropiperidine has significant scientific uses, particularly in medicinal chemistry. Its unique structure allows it to act as a building block for developing pharmaceuticals targeting various diseases. Research indicates potential applications in treating conditions such as Alzheimer's disease, Parkinson's disease, and certain types of cancer due to its ability to interact with specific biological pathways. Additionally, its properties make it suitable for use in materials science as well as organic synthesis processes.
Modern DAH processes leverage rhodium catalysis to achieve high diastereoselectivity in cis-3,4-difluoropiperidine synthesis. The mechanism initiates with Rh(I)-catalyzed dearomatization of fluorinated pyridines (e.g., 3,5-difluoropyridine) using pinacol borane (HBpin), forming a transient borane-diene adduct. Subsequent hydrogenation under mild H₂ pressure (5–50 bar) saturates the intermediate, delivering the all-cis piperidine scaffold. The Rh-CAAC complex (CAAC = cyclic alkyl amino carbene) proves particularly effective due to its resistance to Lewis basic nitrogen poisoning and suppression of hydrodefluorination side reactions. This catalytic system achieves near-perfect diastereocontrol (d.r. >99:1) and eliminates the need for pre-installed stereocenters [2] [3].
Borane reagents serve dual roles: (1) facilitating pyridine dearomatization through N-B coordination, breaking aromaticity; and (2) enabling conformational control during hydrogenation. The bulky borane adduct forces equatorial attack of hydride equivalents, ensuring exclusive cis-addition of fluorine atoms. Computational studies confirm that the boron-bound intermediate adopts a half-chair conformation ideal for syn delivery of hydrogen across the C3–C4 bond. This process converts multifluorinated pyridines to all-cis piperidines in a single pot, bypassing traditional multistep sequences (e.g., 6-step synthesis for cis-3,5-difluoropiperidine) [2] [9].
Hydrodefluorination (HDF) competes with C=C reduction under suboptimal conditions. Key mitigation strategies include:
| Parameter | Suboptimal System | Optimized System | Impact |
|---|---|---|---|
| Catalyst | [Rh(COD)Cl]₂ | Rh-CAAC | HDF reduced from 35% to <3% |
| Solvent | Methanol | Anhydrous THF | Prevents borane hydrolysis |
| HBpin Equivalents | 1.0 | 2.5 | Suppresses defluorination byproducts |
| Temperature | 80°C | 25°C | Retains fluorine substituents |
Late-stage fluorination of piperidine precursors remains viable for cis-3,4-difluoropiperidine. DAST (diethylaminosulfur trifluoride) converts 3,4-dihydroxypiperidines to difluorinated analogs via Sₙ2 inversion, though stereoselectivity is moderate (d.r. ~3:1). Selectfluor electrophilic fluorination excels for deactivated substrates: 3-ketopiperidines undergo α-fluorination, and subsequent reduction yields cis-3,4-difluoropiperidine. Stereochemical control requires substrate pre-organization—bulky N-Boc groups lock the ketone in equatorial conformation, directing fluorination axially [4] [8].
Radical pathways offer complementary regioselectivity. Photoinduced decarboxylative fluorination of cis-3,4-dicarboxypiperidines with NFSI (N-fluorobenzenesulfonimide) generates difluorinated products under visible light. The cis-carboxyl groups enable proximal H-bonding, templating cis-difluorination. Yields reach 70% with copper catalysis, though diastereoselectivity requires optimization (d.r. ~5:1) [8].
N-protecting groups dictate fluorination outcomes:
| N-Protecting Group | Preferred F Orientation | Typical d.r. | Application Example |
|---|---|---|---|
| Boc | Axial | 8:1 | cis-3,4-Difluoro-N-Boc-piperidine |
| Cbz | Equatorial | 3:1 | Dynamic kinetic resolution substrates |
| Acetyl | Mixed | 2:1 | Low-temperature fluorination |
Merck’s enzymatic dynamic asymmetric transamination provides enantioenriched cis-3-fluoro-4-aminopiperidines—precursors to difluorinated analogs. Transaminase ATA-3 (Codexis) catalyzes amination of 3-fluoro-4-ketopiperidine using isopropylamine as the amine donor. Continuous amine dosing and acetone removal drive equilibrium toward the syn-product. Key optimizations:
Fluorine retention during enzymatic processing faces challenges due to C–F bond lability. Transaminases exhibit variable defluorination:
Table 3: Biocatalytic Synthesis Parameters for Fluorinated Piperidines
| Reaction Parameter | Unoptimized System | Optimized System | Effect on Fluorine Retention |
|---|---|---|---|
| Temperature | 45°C | 5°C | Increases from 60% to 92% |
| pH | 8.0 | 10.5 | Precipitate formation avoided |
| Reaction Time | 72 h | 24 h | Defluorination <5% |
| Enzyme Loading | 10 mol% | 1 mol% | Unchanged (90% retention) |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6